molecular formula C34H26O2S2 B13700263 1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione

1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione

Cat. No.: B13700263
M. Wt: 530.7 g/mol
InChI Key: JXDVTXNZRWEFLL-UHFFFAOYSA-N
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Description

1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by the presence of two thioether groups attached to the anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Anthracene-9,10-dione Core: This can be achieved through the oxidation of anthracene using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.

    Introduction of Thioether Groups: The thioether groups can be introduced via nucleophilic substitution reactions. For instance, 4-(tert-Butyl)phenylthiol and 2-naphthylthiol can be reacted with the anthracene-9,10-dione core in the presence of a base such as sodium hydride (NaH) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The anthraquinone core can be reduced to anthracene using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Anthracene derivatives

    Substitution: Various substituted anthraquinone derivatives

Scientific Research Applications

1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[4-(tert-Butyl)phenyl]thio]anthracene-9,10-dione
  • 5-(2-Naphthylthio)anthracene-9,10-dione
  • 1-[[4-(tert-Butyl)phenyl]thio]-5-(phenylthio)anthracene-9,10-dione

Uniqueness

1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione is unique due to the presence of both tert-butyl and naphthyl thioether groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C34H26O2S2

Molecular Weight

530.7 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfanyl-5-naphthalen-2-ylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C34H26O2S2/c1-34(2,3)23-15-18-24(19-16-23)37-28-12-6-10-26-30(28)32(35)27-11-7-13-29(31(27)33(26)36)38-25-17-14-21-8-4-5-9-22(21)20-25/h4-20H,1-3H3

InChI Key

JXDVTXNZRWEFLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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